molecular formula C12H8F4N2 B111156 5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine CAS No. 1110656-35-3

5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine

Cat. No. B111156
CAS RN: 1110656-35-3
M. Wt: 256.2 g/mol
InChI Key: SGFLDGZWLFMWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Environmental Applications

PFAS Removal by Amine-Functionalized Sorbents Amine-containing sorbents, potentially including compounds like 5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine, have shown promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific sorbent morphology for effective PFAS removal, indicating the potential for environmental remediation applications (Ateia et al., 2019).

Medicinal Applications

Inhibitors of p38 MAP Kinase Compounds with a structure similar to this compound are reviewed for their role as inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is crucial in proinflammatory cytokine release. Such inhibitors could offer therapeutic potential for diseases characterized by inflammation (Scior et al., 2011).

Chemical Synthesis Applications

Fluoroalkylation Reactions in Aqueous Media The compound's fluoro and trifluoromethyl groups highlight its relevance in fluoroalkylation reactions, particularly in the development of pharmaceuticals and agrochemicals. Such reactions are pivotal for incorporating fluorinated groups into target molecules, demonstrating the chemical versatility of fluoroalkylated compounds (Song et al., 2018).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Biochemical Pathways

, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that the compound could potentially affect pathways involving carbon–carbon bond formation .

Action Environment

, suggesting that environmental factors such as temperature, humidity, and light could potentially influence its action and stability .

properties

IUPAC Name

5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2/c13-10-3-1-7(5-9(10)12(14,15)16)8-2-4-11(17)18-6-8/h1-6H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFLDGZWLFMWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2)N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648974
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1110656-35-3
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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